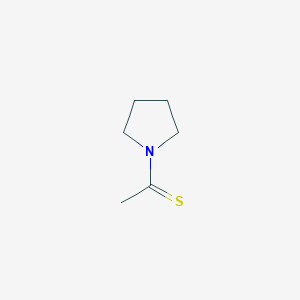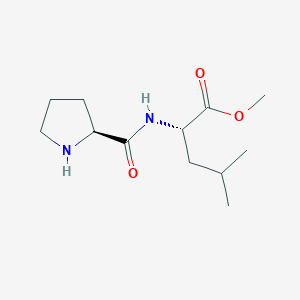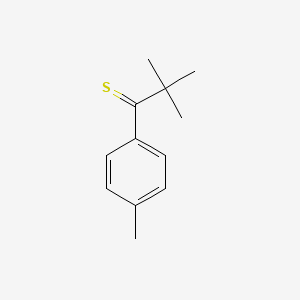![molecular formula C7H10O5 B14142751 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one CAS No. 2359-01-5](/img/structure/B14142751.png)
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one is a chemical compound with a unique structure that includes both an oxirane (epoxide) ring and a dioxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of an epoxide with a dioxolanone precursor. One common method involves the reaction of glycidol with 1,3-dioxolan-2-one under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 60-80°C .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyethers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of biodegradable medical implants.
Mécanisme D'action
The mechanism of action of 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one involves the reactivity of its epoxide and dioxolanone rings. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The dioxolanone ring can participate in polymerization reactions, forming polycarbonates and other polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Contains similar epoxide functional groups but lacks the dioxolanone ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar dioxolanone structure but without the epoxide ring.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring but differs in the substituents attached to the ring.
Uniqueness
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of both an epoxide and a dioxolanone ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in polymer chemistry, materials science, and biomedical research .
Propriétés
Numéro CAS |
2359-01-5 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
4-(oxiran-2-ylmethoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H10O5/c8-7-11-4-6(12-7)2-9-1-5-3-10-5/h5-6H,1-4H2 |
Clé InChI |
CTBUGFRHKICZEB-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC2COC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
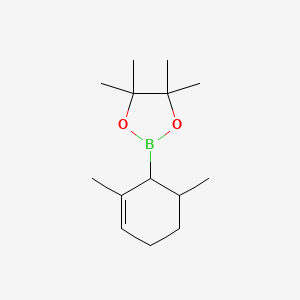
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
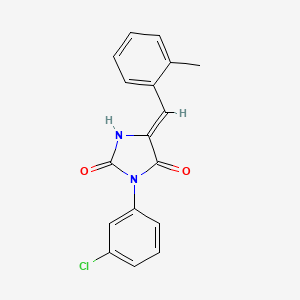
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
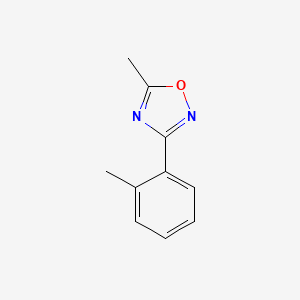
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
